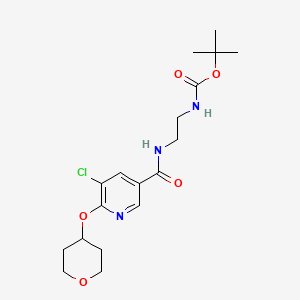![molecular formula C12H13ClN2O2S B2975821 N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride CAS No. 1052550-99-8](/img/structure/B2975821.png)
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride” is a biochemical compound with a molecular weight of 284.76 and a molecular formula of C12H12N2O2S•HCl . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The thiazole ring, which is a part of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.76 . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mecanismo De Acción
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The hydrochloride salt form of this compound is noted to enhance its stability and solubility, which could potentially improve its bioavailability .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The hydrochloride salt form of N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide enhances its stability and solubility, making it a valuable asset in the formulation of products that can withstand environmental challenges and deliver targeted efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride in laboratory experiments is its potency and selectivity for MAO-A. This compound has been found to inhibit the activity of MAO-A with an IC50 value of 0.43 μM, which is comparable to the IC50 value of the reference compound, clorgyline. In addition, this compound has been found to be selective for MAO-A, with no significant inhibition of MAO-B. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic compound, and its effects may not be representative of the effects of natural MAO-A inhibitors.
Direcciones Futuras
The potential therapeutic applications of N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride are still being explored. Future research could focus on the development of novel formulations of this compound that could improve its efficacy and safety profile. In addition, further studies could be conducted to investigate the effects of this compound on other conditions, such as bipolar disorder, schizophrenia, and autism spectrum disorder. Finally, further research could be conducted to explore the potential interactions between this compound and other drugs.
Métodos De Síntesis
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride can be synthesized using a simple three-step process. The first step involves the reaction of 2-methyl-1,3-thiazol-4-ylacetamide with hydrochloric acid in the presence of a base. This reaction yields the desired product, this compound. The second step involves the purification of the product using column chromatography. The third step involves the recrystallization of the product, which yields a pure sample of this compound.
Aplicaciones Científicas De Investigación
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride has been extensively studied in the scientific community due to its ability to act as a potent inhibitor of MAO-A. In laboratory studies, this compound has been found to inhibit the activity of MAO-A with an IC50 value of 0.43 μM, which is comparable to the IC50 value of the reference compound, clorgyline. In addition, this compound has been shown to be selective for MAO-A, with no significant inhibition of MAO-B. In clinical studies, this compound has been found to be well tolerated, with no significant adverse effects reported.
Propiedades
IUPAC Name |
N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-7(15)13-10-5-9(3-4-12(10)16)11-6-17-8(2)14-11;/h3-6,16H,1-2H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUKFRAUOMWYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)NC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)
![7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2975743.png)
![N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2975746.png)








![2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine](/img/structure/B2975757.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2975758.png)
